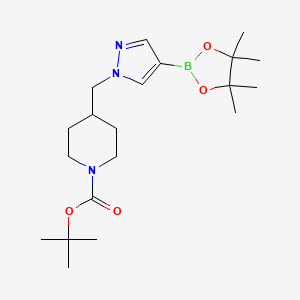
tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
Cat. No. B3026752
Key on ui cas rn:
1092563-72-8
M. Wt: 391.3
InChI Key: YYPGKYXUAPSDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09260425B2
Procedure details


A solution of 630.8 mg (2.5 mmol) of 1,1′-(azodicarbonyl)-dipiperidine in 5 ml of THF was added dropwise to a mixture of 388 mg (2.0 mmol) of 4,4,5,5-Tetramethyl-2-(1H-pyrazol-4-yl)-1,3,2-dioxaborolane, 538 mg (2.5 mmol) of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and 0.62 ml (2.5 mmol) of tributylphosphine in 6 ml of tetrahydrofuran at 0° C. The mixture was stirred for 18 hours. The precipitate was filtered out and washed with ethyl ether. The filtrate was mixed with 50 ml of water and extracted with ethyl ether. The organic layer was washed with water, brine, dried over MgSO4 and concentrated. The residue was purified on 24 g silica column eluting with MeOH 0-4% gradient in DCM to afford 0.43 g (55%) of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate. ESI MS m/z 392.1

Quantity
388 mg
Type
reactant
Reaction Step One

Quantity
538 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
N(C(N1CCCCC1)=O)=NC(N1CCCCC1)=O.[CH3:19][C:20]1([CH3:32])[C:24]([CH3:26])([CH3:25])[O:23][B:22]([C:27]2[CH:28]=[N:29][NH:30][CH:31]=2)[O:21]1.O[CH2:34][CH:35]1[CH2:40][CH2:39][N:38]([C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42])[CH2:37][CH2:36]1.C(P(CCCC)CCCC)CCC>C1COCC1>[CH3:19][C:20]1([CH3:32])[C:24]([CH3:25])([CH3:26])[O:23][B:22]([C:27]2[CH:31]=[N:30][N:29]([CH2:34][CH:35]3[CH2:40][CH2:39][N:38]([C:41]([O:43][C:44]([CH3:45])([CH3:47])[CH3:46])=[O:42])[CH2:37][CH2:36]3)[CH:28]=2)[O:21]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
630.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)N1CCCCC1)C(=O)N1CCCCC1
|
|
Name
|
|
|
Quantity
|
388 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
|
|
Name
|
|
|
Quantity
|
538 mg
|
|
Type
|
reactant
|
|
Smiles
|
OCC1CCN(CC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.62 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered out
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was mixed with 50 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on 24 g silica column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with MeOH 0-4% gradient in DCM
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NN(C1)CC1CCN(CC1)C(=O)OC(C)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.43 g | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
